molecular formula C11H20N4O B13617090 2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide

2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide

Cat. No.: B13617090
M. Wt: 224.30 g/mol
InChI Key: XVNLPYFMZFZVLF-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an ethylamino group, a methyl group, and a pyrazolyl group. The presence of these functional groups contributes to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the ethylamino group: This step involves the alkylation of the pyrazole ring with an ethylamine derivative, often using a suitable base such as sodium hydride or potassium carbonate.

    Addition of the methyl group: The methyl group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Final coupling step: The final step involves coupling the intermediate with a butanamide derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: It can bind to specific receptors on the cell surface or within the cell, leading to the activation or inhibition of signaling pathways.

    Inhibiting enzymes: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic processes and cellular functions.

    Modulating gene expression: It can influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methyl-1H-pyrazol-1-yl)acetamide: A related compound with a similar pyrazole ring structure but different functional groups.

    2-(Ethylamino)-2-methylbutanamide: A compound with a similar ethylamino and methyl group but lacking the pyrazole ring.

    4-(5-Methyl-1H-pyrazol-1-yl)butanamide: A compound with a similar butanamide and pyrazole ring structure but different substituents.

Uniqueness

2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-(ethylamino)-2-methyl-4-(5-methylpyrazol-1-yl)butanamide

InChI

InChI=1S/C11H20N4O/c1-4-13-11(3,10(12)16)6-8-15-9(2)5-7-14-15/h5,7,13H,4,6,8H2,1-3H3,(H2,12,16)

InChI Key

XVNLPYFMZFZVLF-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CCN1C(=CC=N1)C)C(=O)N

Origin of Product

United States

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